molecular formula C7H14N2O2 B054621 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one CAS No. 118353-26-7

1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one

Cat. No. B054621
CAS RN: 118353-26-7
M. Wt: 158.2 g/mol
InChI Key: GWSPMHXLQXTDJQ-UHFFFAOYSA-N
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Description

The compound “1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one” is a derivative of imidazolidin-2-one with a hydroxymethyl group at the 1-position and an isopropyl group at the 3-position . Imidazolidin-2-one is a type of imidazole, a class of organic compounds that contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic five-membered imidazole ring, with the hydroxymethyl and isopropyl groups attached at the 1- and 3-positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxymethyl group might enhance its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. For example, if used as a drug, it might interact with biological targets in a manner influenced by its imidazole ring and substituent groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential risks .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in the development of new drugs or materials . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

properties

IUPAC Name

1-(hydroxymethyl)-3-propan-2-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(2)9-4-3-8(5-10)7(9)11/h6,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPMHXLQXTDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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